Methyl cyclopentanecarboxylate

Carbanion chemistry Kinetic isotope effects Ring strain effects

Methyl cyclopentanecarboxylate (MCC), also known as cyclopentanecarboxylic acid methyl ester, is a saturated five-membered ring aliphatic ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. This clear, colorless liquid exhibits a boiling point of 158–159 °C at atmospheric pressure and 81–82 °C at 5 mmHg.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 4630-80-2
Cat. No. B1359776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cyclopentanecarboxylate
CAS4630-80-2
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC1
InChIInChI=1S/C7H12O2/c1-9-7(8)6-4-2-3-5-6/h6H,2-5H2,1H3
InChIKeyIIHIJFJSXPDTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Cyclopentanecarboxylate (CAS 4630-80-2) Procurement-Grade Cyclopentane Ester for Research and Synthesis


Methyl cyclopentanecarboxylate (MCC), also known as cyclopentanecarboxylic acid methyl ester, is a saturated five-membered ring aliphatic ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [1]. This clear, colorless liquid exhibits a boiling point of 158–159 °C at atmospheric pressure and 81–82 °C at 5 mmHg . MCC is primarily utilized as a synthetic intermediate in organic chemistry, medicinal chemistry, and materials science, serving as a foundational building block for more complex cyclopentane-containing molecules [2]. Its structural simplicity and well-characterized physicochemical profile render it a reliable starting material for reproducible chemical transformations .

Why Methyl Cyclopentanecarboxylate (4630-80-2) Cannot Be Directly Substituted with Other Cycloalkanecarboxylates


Generic substitution of methyl cyclopentanecarboxylate with other cycloalkanecarboxylates is scientifically unsound due to profound differences in ring strain, conformational dynamics, and resulting reactivity. The five-membered cyclopentane ring imparts distinct steric and electronic properties compared to its four-, six-, or seven-membered counterparts [1]. These differences manifest as quantifiable variations in fundamental reaction kinetics: for example, the rate of base-catalyzed deuterium exchange for methyl cyclopentanecarboxylate is 13-fold faster than its acyclic analog methyl α-ethylbutyrate, a kinetic signature directly attributable to the unique geometric constraints of the cyclopentane ring [2]. Furthermore, stereochemical outcomes in key transformations such as the Ireland-Claisen rearrangement are exquisitely sensitive to ring size and substitution pattern, with five-membered ring esters demonstrating unique selectivity profiles not replicated by other ring systems [3]. Consequently, procurement decisions based solely on functional group similarity (e.g., assuming any methyl cycloalkanecarboxylate is equivalent) will yield irreproducible or divergent synthetic results.

Quantitative Differential Evidence for Methyl Cyclopentanecarboxylate (4630-80-2) vs. Closest Analogs


Deuterium Exchange Kinetics: 13-Fold Rate Enhancement of Methyl Cyclopentanecarboxylate vs. Methyl α-Ethylbutyrate

In a direct kinetic comparison, methyl cyclopentanecarboxylate undergoes sodium methoxide-catalyzed deuterium exchange at a rate 13 times faster than its acyclic structural analog, methyl α-ethylbutyrate, under identical conditions (methanol-O-d, 35 °C) [1]. This 13-fold rate enhancement is not merely an incremental difference; it reflects a fundamental mechanistic divergence caused by the inability of the cyclic ester to adopt conformations that minimize electron-pair repulsion during carbanion formation, a geometric constraint absent in acyclic analogs [1].

Carbanion chemistry Kinetic isotope effects Ring strain effects

Odor Threshold: Ethyl Cyclopentanecarboxylate Matches Ethyl Cyclohexanecarboxylate at 0.001 ppb

For applications in fragrance and flavor research, the odor threshold is a critical performance metric. Ethyl cyclopentanecarboxylate (the ethyl ester analog) exhibits an odor threshold of 0.001 ppb, which is identical to that of ethyl cyclohexanecarboxylate and represents the minimum threshold observed for cyclic esters in this homologous series [1]. This extremely low threshold signifies high olfactory potency and places the cyclopentane and cyclohexane ring systems in a distinct potency tier compared to smaller or larger rings [1].

Flavor and fragrance chemistry Olfactory thresholds Structure-odor relationships

Stereoselectivity in Ireland-Claisen Rearrangement: Complete Refacial Selectivity for 2-Methylcyclopentanecarboxylate Derivatives

In studies of the Ireland-Claisen rearrangement, alkenyl 2-methylcyclopentanecarboxylates undergo the reaction with complete refacial selectivity, whereas the analogous 2-methoxycyclopentanecarboxylates exhibit mostly lost facial selectivity [1]. The high stereoselectivity observed for the 2-methyl derivative is attributed to highly diastereoselective formation of kinetic enolates, followed by a preferential chair-like transition state in the [3,3]-sigmatropic rearrangement [1]. This stereochemical outcome is specifically tied to the five-membered ring system and the nature of the 2-substituent.

Stereoselective synthesis Sigmatropic rearrangements Enolate chemistry

Physicochemical Property Profile: LogP, Density, and Boiling Point of Methyl Cyclopentanecarboxylate vs. Methyl Cyclohexanecarboxylate

Methyl cyclopentanecarboxylate exhibits a logP of 1.67 and a density of 0.98–1.014 g/cm³ at 20 °C . In comparison, its six-membered ring analog, methyl cyclohexanecarboxylate, has a higher molecular weight (142.20 g/mol) and a higher boiling point (approximately 183 °C) [1]. The lower lipophilicity (logP 1.67) and boiling point (158 °C) of the cyclopentane ester directly impact its chromatographic retention time, extraction behavior, and volatility in synthetic and analytical workflows .

Physicochemical properties Lipophilicity Chromatographic behavior

Synthetic Access via Favorskii Rearrangement: Distinct Ring Contraction Route from Cyclohexanone Derivatives

Methyl cyclopentanecarboxylate can be prepared via the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide, a ring contraction process that provides a unique synthetic entry to the cyclopentane framework [1]. This route is distinct from the direct esterification of cyclopentanecarboxylic acid, which is the standard method for other ring sizes. The Favorskii approach is a classic pedagogical and research tool for demonstrating carbon skeleton rearrangements and for accessing cyclopentane esters from readily available cyclohexanone starting materials [2].

Ring contraction reactions Favorskii rearrangement Synthetic methodology

Validated Application Scenarios for Methyl Cyclopentanecarboxylate (4630-80-2) Based on Differential Evidence


Carbanion-Mediated Alkylation and Condensation Reactions

Based on the 13-fold enhanced rate of carbanion formation compared to acyclic analogs (Section 3, Evidence Item 1), methyl cyclopentanecarboxylate is the preferred substrate for reactions requiring facile α-deprotonation, such as alkylations, Michael additions, and Claisen condensations. The predictable kinetic advantage of the cyclopentane ring allows for milder reaction conditions and potentially higher yields in enolate-driven transformations. Researchers developing synthetic routes involving α-functionalized cyclopentane derivatives should select this ester over acyclic or other cyclic alternatives for optimal reactivity [1].

Stereoselective Synthesis of Complex Natural Products

The complete refacial selectivity observed in the Ireland-Claisen rearrangement of 2-methylcyclopentanecarboxylate derivatives (Section 3, Evidence Item 3) establishes this scaffold as a valuable chiral building block for natural product total synthesis. Projects targeting molecules with multiple stereocenters, such as subergorgic acid or related terpenoids, can leverage the predictable stereochemical outcomes of this ester system. Procuring methyl cyclopentanecarboxylate for use in stereoselective synthetic sequences is scientifically justified when high diastereocontrol is required [1].

Fragrance and Flavor Research: Olfactory Potency Benchmarking

The 0.001 ppb odor threshold for ethyl cyclopentanecarboxylate (and by structural analogy, its methyl ester) positions this compound in the highest potency tier for cyclic esters (Section 3, Evidence Item 2). In fragrance discovery, this threshold value serves as a benchmark for comparing new cyclopentanecarboxylate derivatives. Researchers can use methyl cyclopentanecarboxylate as a reference standard to quantify the olfactory impact of structural modifications. Procurement of the pure ester is essential for establishing accurate structure-odor relationship models [1].

Teaching Laboratories: Demonstration of Carbon Skeleton Rearrangement

The Favorskii rearrangement route from 2-chlorocyclohexanone to methyl cyclopentanecarboxylate (Section 3, Evidence Item 5) is a classic undergraduate organic chemistry experiment. This reaction provides a hands-on demonstration of ring contraction, nucleophilic substitution, and mechanistic reasoning. The high yields (>80%) and clear structural change (six- to five-membered ring) make this an ideal pedagogical tool. Academic institutions procuring this compound for teaching purposes benefit from its dual role as a synthetic target and a spectroscopic identification exercise [2].

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